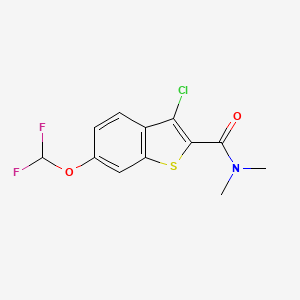
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of 3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-haloaniline and a thiocarbonyl compound.
Introduction of the chloro group: This step involves the chlorination of the benzothiophene core using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the difluoromethoxy group: This can be achieved through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a suitable amine, such as dimethylamine, to form the carboxamide group.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.
Scientific Research Applications
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a specific receptor and block its activity, thereby preventing the downstream signaling cascade. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide: This compound has a similar structure but contains a nitrophenyl group instead of a dimethyl group.
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxylic acid: This compound is similar but contains a carboxylic acid group instead of a carboxamide group.
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10ClF2NO2S |
|---|---|
Molecular Weight |
305.73 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N,N-dimethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H10ClF2NO2S/c1-16(2)11(17)10-9(13)7-4-3-6(18-12(14)15)5-8(7)19-10/h3-5,12H,1-2H3 |
InChI Key |
CDBPLFBNTUCLAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(S1)C=C(C=C2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-{5-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10893525.png)
![4-({[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893535.png)
![4-({(E)-[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893541.png)
methanone](/img/structure/B10893556.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10893559.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10893567.png)
![N-[5-(2-Methoxy-ethylsulfanyl)-[1,3,4]thiadiazol-2-yl]-2-(2-methoxy-phenyl)-acetamide](/img/structure/B10893573.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propoxybenzamide](/img/structure/B10893577.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10893585.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B10893620.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B10893628.png)
![1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10893633.png)
![7-[3-(difluoromethoxy)phenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893637.png)
![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide](/img/structure/B10893652.png)
